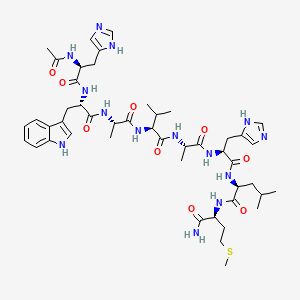

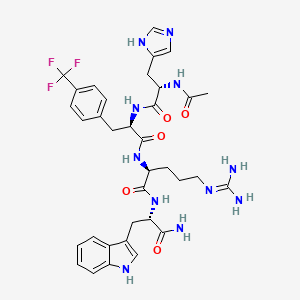

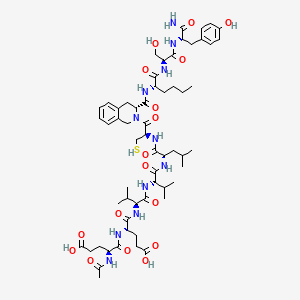

Ac-His-DPhe(pCF3)-Arg-Trp-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

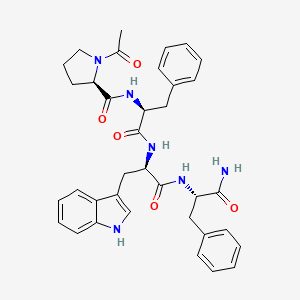

Le composé Ac-His-DPhe(pCF3)-Arg-Trp-NH2 est un peptide synthétique appartenant à la classe des agonistes des récepteurs de la mélanocortine. Ce composé est conçu pour interagir avec les récepteurs de la mélanocortine, qui sont impliqués dans diverses fonctions physiologiques telles que la pigmentation, l'homéostasie énergétique et la régulation de l'appétit .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Ac-His-DPhe(pCF3)-Arg-Trp-NH2 implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. La chaîne peptidique est allongée par des réactions de couplage, qui sont facilitées par des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA) en présence de piégeurs .

Méthodes de production industrielle : La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour assurer une grande efficacité et une reproductibilité. La purification du produit final est réalisée par chromatographie liquide haute performance (HPLC), et l'identité et la pureté sont confirmées par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions : Ac-His-DPhe(pCF3)-Arg-Trp-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane du peptide peut être oxydé pour former des dérivés d'oxindole.

Réduction : Le peptide peut être réduit à des sites spécifiques pour modifier sa structure et son activité.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2) ou autres agents oxydants dans des conditions douces.

Réduction : Borohydrure de sodium (NaBH4) ou autres agents réducteurs.

Substitution : Divers électrophiles ou nucléophiles en fonction de la modification souhaitée.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du résidu tryptophane peut conduire à la formation de dérivés d'oxindole, tandis que la substitution au niveau du résidu phénylalanine peut donner lieu à une variété de peptides modifiés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigué pour son rôle dans la modulation des récepteurs de la mélanocortine, qui sont impliqués dans divers processus physiologiques.

Médecine : Exploré comme agent thérapeutique potentiel pour les affections liées à un dysfonctionnement des récepteurs de la mélanocortine, telles que l'obésité et les troubles métaboliques.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme composé de référence dans les techniques analytiques

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec les récepteurs de la mélanocortine, en particulier le récepteur de la mélanocortine-3 (MC3R) et le récepteur de la mélanocortine-4 (MC4R). En se liant à ces récepteurs, le composé active la voie de signalisation des récepteurs couplés aux protéines G, conduisant à la production d'adénosine monophosphate cyclique (AMPc). Cette cascade de signalisation aboutit finalement à divers effets physiologiques, tels que la suppression de l'appétit et la dépense énergétique .

Applications De Recherche Scientifique

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.

Medicine: Explored as a potential therapeutic agent for conditions related to melanocortin receptor dysfunction, such as obesity and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Mécanisme D'action

The mechanism of action of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the compound activates the G protein-coupled receptor signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological effects, such as appetite suppression and energy expenditure .

Comparaison Avec Des Composés Similaires

Composés similaires :

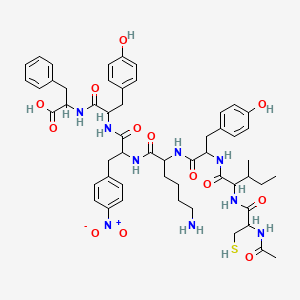

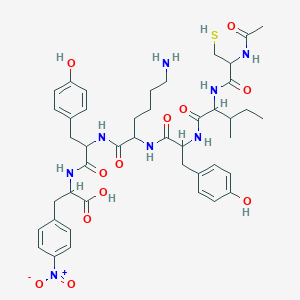

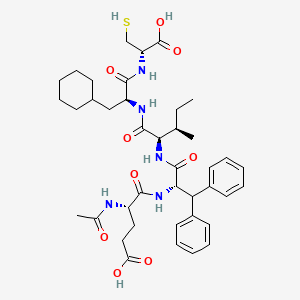

Ac-His-Arg-(pI)DPhe-Tic-NH2 : Un tétrapeptide ayant une activité similaire sur les récepteurs de la mélanocortine.

Ac-His-DPhe-Arg-Trp-NH2 : Un composé étroitement apparenté ayant une structure similaire mais dépourvu du groupe trifluorométhyle sur le résidu phénylalanine.

Unicité : Ac-His-DPhe(pCF3)-Arg-Trp-NH2 est unique en raison de la présence du groupe trifluorométhyle sur le résidu phénylalanine, ce qui augmente son affinité de liaison et sa sélectivité pour les récepteurs de la mélanocortine. Cette modification contribue également à son profil pharmacologique distinct par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C35H42F3N11O5 |

|---|---|

Poids moléculaire |

753.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-[4-(trifluoromethyl)phenyl]propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C35H42F3N11O5/c1-19(50)46-29(15-23-17-42-18-45-23)33(54)49-28(13-20-8-10-22(11-9-20)35(36,37)38)32(53)47-26(7-4-12-43-34(40)41)31(52)48-27(30(39)51)14-21-16-44-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,44H,4,7,12-15H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t26-,27-,28+,29-/m0/s1 |

Clé InChI |

OBZQTNACJLTWOC-FKWFRFQNSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |

SMILES canonique |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)